molecular formula C14H14N4O B2525783 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-57-7

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2525783
CAS No.: 306979-57-7
M. Wt: 254.293
InChI Key: HHOSMXBSJPXCEQ-UHFFFAOYSA-N
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Description

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C14H14N4O It is a member of the triazolopyrimidine family, which is known for its diverse biological activities

Scientific Research Applications

Chemistry

In chemistry, 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has demonstrated activity against certain cancer cell lines and is being explored as a potential anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with formamide to yield the triazolopyrimidine core. Finally, the compound is alkylated with 3-methylphenoxyethyl bromide to produce the target molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
  • 2,4,6-Trisubstituted pyrimidines

Uniqueness

Compared to other similar compounds, 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-4-3-5-12(8-10)19-11(2)13-6-7-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOSMXBSJPXCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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